Mivebresib
Mivebresib
Mivebresib is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with potential antineoplastic activity. Upon administration, mivebresib binds to the acetyl-lysine binding site of BRD-containing protein(s), thereby preventing the interaction between those proteins and acetylated histones. This disrupts chromatin remodeling, prevents the expression of certain growth-promoting genes, and leads to an inhibition of cell growth in susceptible tumors.
Brand Name:
Vulcanchem
CAS No.:
1445993-26-9
VCID:
VC0535563
InChI:
InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3
SMILES:
CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C
Molecular Formula:
C22H19F2N3O4S
Molecular Weight:
459.5 g/mol
Mivebresib
CAS No.: 1445993-26-9
Cat. No.: VC0535563
Molecular Formula: C22H19F2N3O4S
Molecular Weight: 459.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Mivebresib is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with potential antineoplastic activity. Upon administration, mivebresib binds to the acetyl-lysine binding site of BRD-containing protein(s), thereby preventing the interaction between those proteins and acetylated histones. This disrupts chromatin remodeling, prevents the expression of certain growth-promoting genes, and leads to an inhibition of cell growth in susceptible tumors. |
|---|---|
| CAS No. | 1445993-26-9 |
| Molecular Formula | C22H19F2N3O4S |
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide |
| Standard InChI | InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3 |
| Standard InChI Key | RDONXGFGWSSFMY-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C |
| Canonical SMILES | CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C |
| Appearance | Solid powder |
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